Cas no 21742-00-7 (2-Trifluoromethylbenzyl Chloride)
2-Trifluoromethylbenzyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Trifluoromethyl)benzyl chloride
- 1-(chloromethyl)-2-(trifluoromethyl)benzene
- 2-Trifluoromethylben
- 2-Trifluoromethylbenzyl Chloride
- Benzene,1-(chloromethyl)-2-(trifluoromethyl)-
- o-Trifluoromethylbenzyl Chloride
- 2-(Chloromethyl)benzotrifluoride
- 2-trifluorobenzyl chloride
- alpha‘-Chloro-alpha,alpha,alpha-trifluoro-o-xylene
- alpha′-Chloro-alpha,alpha,alpha-trifluoro-o-xylene
- alpha'-Chloro-alpha,alpha,alpha-trifluoro-o-xylene
- g1r bxfff
- ortho-trifluoromethyl benzyl chloride
- trifluoromethylbenzyl chloride
- α-Chloro-α',α',α'-trifluoro-o-xlylene
- o-Xylene, a'-chloro-a,a,a-trifluoro- (8CI)
-
- MDL: MFCD00009920
- Inchi: 1S/C8H6ClF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2
- InChI Key: BBXDMCQDLOCXRA-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=CC=1C(F)(F)F
- BRN: 389380
Computed Properties
- Exact Mass: 194.01100
- Monoisotopic Mass: 194.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Density: 1.337 g/mL at 25 °C(lit.)
- Boiling Point: 67-68°C 12mm
- Flash Point: Degrees Fahrenheit:158°F
Degrees Celsius:70°C - Refractive Index: n20/D 1.469(lit.)
- PSA: 0.00000
- LogP: 3.44420
- Sensitiveness: Lachrymatory
2-Trifluoromethylbenzyl Chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H335
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-36/37
- Safety Instruction: S23-S26-S27-S36/37/39-S45
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Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Inert atmosphere,2-8°C(BD63690)
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
2-Trifluoromethylbenzyl Chloride Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Trifluoromethylbenzyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007608-1g |
2-(Trifluoromethyl)benzyl chloride |
21742-00-7 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 007608-5g |
2-(Trifluoromethyl)benzyl chloride |
21742-00-7 | 97% | 5g |
£14.00 | 2022-02-28 | |
| Fluorochem | 007608-25g |
2-(Trifluoromethyl)benzyl chloride |
21742-00-7 | 97% | 25g |
£37.00 | 2022-02-28 | |
| Fluorochem | 007608-100g |
2-(Trifluoromethyl)benzyl chloride |
21742-00-7 | 97% | 100g |
£112.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122838-100g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 100g |
¥938.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122838-25g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 25g |
¥290.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122838-5g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 5g |
¥85.90 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010031-25g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 25g |
¥284 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010031-5g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 5g |
¥79 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010031-1g |
2-Trifluoromethylbenzyl Chloride |
21742-00-7 | 98% | 1g |
¥33 | 2024-05-25 |
2-Trifluoromethylbenzyl Chloride Suppliers
2-Trifluoromethylbenzyl Chloride Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-Trifluoromethylbenzyl Chloride
2-Trifluoromethylbenzyl Chloride (CAS No. 21742-00-7): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research Trends
The compound 2-Trifluoromethylbenzyl Chloride, identified by the CAS No. 21742-00-7, represents a critical intermediate in organic synthesis due to its unique structural features and reactivity. This aromatic chloroalkyl derivative combines a trifluoromethyl group with a benzyl chloride moiety, offering dual functionalities for diverse chemical transformations. Recent advancements in synthetic methodologies have further expanded its utility in drug discovery, material science, and analytical chemistry applications.
Recent studies highlight innovative approaches to synthesizing 2-Trifluoromethylbenzyl Chloride. For instance, a 2023 publication in the Journal of Fluorine Chemistry demonstrated a solvent-free protocol using microwave-assisted conditions to enhance yield and reduce energy consumption. This method employs transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity—a breakthrough for producing enantiopure derivatives essential in pharmaceuticals. Additionally, green chemistry principles are increasingly integrated, such as using bio-based solvents like dimethyl carbonate to replace traditional toxic reagents.
In drug discovery, this compound serves as a versatile building block for developing bioactive molecules. A notable application involves its use as an intermediate in the synthesis of antiviral agents targeting RNA-dependent RNA polymerases. Researchers at the University of California recently reported that analogs incorporating this moiety exhibit potent inhibition against SARS-CoV-2 variants due to their ability to disrupt viral replication mechanisms. Furthermore, its trifluoromethyl group enhances metabolic stability and lipophilicity—a critical advantage for optimizing drug-like properties.
Beyond medicinal chemistry, this compound finds utility in advanced materials research. A groundbreaking study published in Nature Materials (January 2024) described its role in synthesizing conjugated polymers with tunable electronic properties. By incorporating trifluoromethyl groups into polymer backbones, scientists achieved enhanced charge transport efficiency and thermal stability—properties vital for next-generation optoelectronic devices such as organic solar cells and flexible displays.
An emerging area involves its application in analytical chemistry for trace detection systems. Researchers have developed novel derivatization protocols where benzyl chloride functional groups enable covalent attachment to solid-phase supports. This innovation improves sensitivity in liquid chromatography-mass spectrometry (LC-MS/MS) assays used for detecting environmental pollutants or biomarkers at sub-picomolar concentrations. Recent work by the Max Planck Institute demonstrated this approach's efficacy in quantifying endocrine-disrupting chemicals in water samples with unprecedented precision.
The structural versatility of CAS No. 21742-00-7 compounds continues to drive interdisciplinary research collaborations. Current trends emphasize sustainable synthesis pathways and high-throughput screening methods leveraging machine learning algorithms to predict optimal reaction conditions. These advancements position this compound as a cornerstone material across multiple scientific domains while maintaining compliance with evolving regulatory standards for chemical safety and environmental stewardship.
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